molecular formula C8H9ClFNO B13150389 (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol

(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol

Cat. No.: B13150389
M. Wt: 189.61 g/mol
InChI Key: KLJIHOOZUUFJCV-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with chlorine (2-position) and fluorine (6-position), an amino group (-NH₂), and a hydroxyl group (-OH) on the adjacent carbon. Its molecular formula is C₈H₉ClFNO, with a molecular weight of 201.62 g/mol. The (S)-enantiomer configuration is critical for stereoselective interactions, particularly in pharmaceutical contexts where such compounds often serve as intermediates or active ingredients.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-6-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

KLJIHOOZUUFJCV-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@@H](CO)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CO)N)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol generally involves:

  • Starting from a substituted acetophenone derivative, specifically 2-chloro-6-fluoroacetophenone.
  • Reduction of the ketone group to the corresponding chiral alcohol.
  • Introduction or preservation of the amino group at the α-position.
  • Resolution or asymmetric synthesis to obtain the (S)-enantiomer with high optical purity.

Asymmetric Reduction of 2-Chloro-6-fluoroacetophenone

A common approach is the asymmetric reduction of 2-chloro-6-fluoroacetophenone to the corresponding chiral amino alcohol. Sodium borohydride is often used as the reducing agent under controlled conditions.

Typical procedure:

Step Description Conditions
1 Dissolve 2-chloro-6-fluoroacetophenone in ethanol Room temperature
2 Add sodium borohydride portion-wise Stir 2 hours at room temperature
3 Quench reaction with hydrochloric acid to pH 2 Extraction with ethyl acetate
4 Wash organic phase with saturated sodium carbonate and brine Dry and evaporate solvent

This yields a crude racemic mixture of 2-amino-2-(2-chloro-6-fluorophenyl)ethanol with the hydroxyl group formed by reduction.

Resolution via Formation of Diastereomeric Salts

To obtain the (S)-enantiomer, resolution techniques are employed. One effective method involves:

  • Reacting the racemic alcohol with phthalic anhydride to form a half-ester intermediate.
  • Reacting this intermediate with a chiral amine, such as (S)-1-phenylethylamine, to form diastereomeric salts.
  • Selective crystallization of the desired diastereomer.
  • Hydrolysis to remove the phthalic acid protecting group, yielding the optically pure (S)-2-amino-2-(2-chloro-6-fluorophenyl)ethanol.

Resolution process details:

Step Description Conditions
1 React crude alcohol with tetrahydrophthalic anhydride in presence of catalytic DMAP Reflux 1.5 hours
2 Adjust pH to 2 with hydrochloric acid to precipitate half-ester Filter and wash solids
3 Dissolve half-ester in solvent (e.g., ethanol) Add (S)-1-phenylethylamine dropwise
4 Reflux until solids dissolve, then cool slowly to crystallize diastereomeric salt 0-25 °C for 1-24 hours
5 Filter and wash crystals with cold solvent Obtain diastereomeric salt
6 Hydrolyze salt with 2N HCl at room temperature for 1 hour Filter and wash
7 Neutralize with alkaline solution (e.g., 1 M NaOH) at 50 °C Extract with ethyl acetate, dry, and evaporate solvent

This process yields (S)-2-amino-2-(2-chloro-6-fluorophenyl)ethanol with high enantiomeric purity suitable for industrial scale.

Alternative Asymmetric Synthesis Methods

While the above resolution method is well-documented, other asymmetric synthesis approaches include:

However, these methods often require more specialized reagents or conditions and may be less practical for large-scale production compared to resolution.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Reagents/Conditions Notes
1 Reduction of 2-chloro-6-fluoroacetophenone Sodium borohydride, ethanol, room temp, 2 h Produces racemic alcohol
2 Formation of half-ester intermediate Tetrahydrophthalic anhydride, DMAP catalyst, reflux 1.5 h Prepares for resolution
3 Resolution via diastereomeric salt formation (S)-1-phenylethylamine, ethanol solvent, reflux, cooling 0-25 °C Crystallization of (S)-salt
4 Hydrolysis and deprotection 2N HCl, room temp 1 h; neutralization with 1 M NaOH at 50 °C Yields optically pure (S)-amino alcohol

Analysis and Industrial Considerations

  • The described preparation method is advantageous due to relatively mild reaction conditions (room temperature to reflux).
  • The use of sodium borohydride is cost-effective and scalable.
  • Resolution by diastereomeric salt formation allows recovery and reuse of chiral amine and phthalic acid, improving sustainability.
  • The intermediate half-ester can be used directly in subsequent steps without purification, simplifying the process.
  • The process is suitable for large-scale industrial production due to ease of work-up and availability of reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol with three analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Notable Properties
(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol Not provided C₈H₉ClFNO 201.62 2-Cl, 6-F on phenyl -NH₂, -OH Chiral center; potential H-bonding
(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride 1269652-47-2 C₈H₁₀Cl₂FNO 238.08 3-Cl, 4-F on phenyl -NH₂, -OH, HCl salt 95+% purity; enhanced solubility
2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride 870717-94-5 C₈H₁₀Cl₂FN 210.08 2-Cl, 6-F on phenyl -NH₂, HCl salt Lacks hydroxyl group; higher lipophilicity
(S)-2-Phenyl-2-phenylamino-ethanol Not provided C₁₄H₁₅NO 213.28 Phenyl substituents -NH(C₆H₅), -OH Steric bulk from phenyl groups

Key Differences and Implications

Substituent Positions
  • Chloro/Fluoro Positional Isomerism: The target compound’s 2-Cl,6-F substitution contrasts with the 3-Cl,4-F isomer in its hydrochloride analog (CAS 1269652-47-2). Positional changes alter electronic effects: 2-Cl creates steric hindrance near the amino group, while 3-Cl may reduce steric strain. Fluorine’s electron-withdrawing effect at the 6-position (vs. 4-position) could influence aromatic ring reactivity and binding affinity in biological targets .
Functional Groups
  • Hydroxyl Group Presence : The hydroxyl group in the target compound and its 3-Cl,4-F analog enables hydrogen bonding, improving solubility in polar solvents compared to 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, which lacks this group. The latter’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
  • Hydrochloride Salts: Salts like (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride exhibit improved crystallinity and stability, making them preferable for pharmaceutical formulations .
Steric and Electronic Effects
  • The phenylamino group (-NH(C₆H₅)) also reduces hydrogen-bonding capacity compared to primary amines .

Biological Activity

(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol, a chiral compound with the molecular formula C₈H₉ClFNO, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features both an amino and a hydroxyl group, which facilitate crucial interactions with biological targets, influencing various biochemical pathways. Its unique electronic properties are attributed to the presence of chlorine and fluorine substituents on the phenyl ring, which enhance its reactivity and biological activity.

  • Molecular Weight : Approximately 191.63 g/mol
  • Structure : Contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a carbon chain linked to a chlorinated and fluorinated phenyl ring.

The biological activity of (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is primarily due to its ability to form hydrogen bonds with various molecular targets. This interaction can modulate enzyme activities and receptor functions, leading to significant pharmacological effects, including:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor or modulator of specific enzymes, impacting their catalytic activities.
  • Receptor Interaction : The compound's structure allows it to interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer.

Anticancer Properties

Recent studies have explored the anticancer potential of (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol. For instance, it was evaluated alongside other fluorinated compounds for cytotoxic effects against cancer cell lines:

CompoundCell Line TestedIC₅₀ (µM)Notes
(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanolMCF7 (breast cancer)TBDExhibited significant cytotoxicity
Fluorinated analogsVariousTBDCompared for efficacy

In one study, this compound demonstrated a decrease in viability of MCF7 cells while showing reduced toxicity towards healthy cell lines, suggesting its potential as a selective anticancer agent .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has also been investigated. Its interaction with specific enzymes involved in inflammatory processes may provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • Cytotoxicity Assessment : In vitro studies on MCF7 breast cancer cells revealed that (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol reduced cell viability significantly compared to untreated controls. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Enzyme Interaction Studies : It was found that this compound could inhibit specific aminopeptidases, which are implicated in various diseases including cancer and bacterial infections. This inhibition was characterized by kinetic studies that determined the IC₅₀ values for enzyme activity reduction.

Synthesis and Production

The synthesis of (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol typically involves multi-step organic reactions optimized for yield and purity. Advanced purification techniques such as chromatography are employed to isolate the final product efficiently .

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